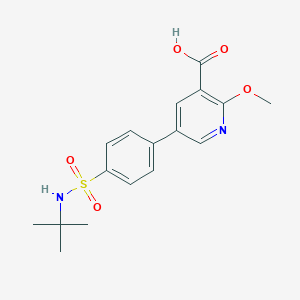
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BSH) is a synthetic molecule that is widely used in laboratory experiments. It is a derivative of isonicotinic acid, which is an important precursor for the synthesis of many other molecules. 5-BSH has a wide range of applications in scientific research, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is widely used in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, cell signaling pathways, and gene expression. It has also been used to investigate the effects of drugs on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of radiation on cells and organisms.
Wirkmechanismus
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as an inhibitor of cellular enzymes, and it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may play a role in regulating the activity of these pathways.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, suggesting that it may be useful for studying drug metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may be useful for studying the effects of environmental toxins on bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its ability to act as an inhibitor of cellular enzymes. This makes it useful for studying the effects of drugs and toxins on cellular enzymes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments. For example, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any toxic effects on cells or organisms, so it should be used with caution. Additionally, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any long-term effects on cells or organisms, so it should be used with caution in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% research. For example, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the metabolism of drugs and toxins. Additionally, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cell signaling pathways. Furthermore, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the growth of bacteria and other microorganisms. Finally, further research could be conducted to investigate the long-term effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cells and organisms.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by a reaction between 4-t-butylsulfamoylphenyl isonicotinic acid and hydroxylamine hydrochloride. In this reaction, the hydroxylamine hydrochloride is used as a nucleophile, which reacts with the 4-t-butylsulfamoylphenyl isonicotinic acid to form 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is typically carried out in aqueous solution at a temperature of 25-30°C. The reaction is complete within 2-3 hours, and the resulting product is a white powder with a melting point of 178-182°C.
Eigenschaften
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-10(5-7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZCQYDWPSMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)